2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1049604-83-2
VCID: VC11989986
InChI: InChI=1S/C16H26ClN3O3S/c1-5-19(6-2)15-10-9-13(11-14(15)18-16(21)12-17)24(22,23)20(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,18,21)
SMILES: CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl
Molecular Formula: C16H26ClN3O3S
Molecular Weight: 375.9 g/mol

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide

CAS No.: 1049604-83-2

Cat. No.: VC11989986

Molecular Formula: C16H26ClN3O3S

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide - 1049604-83-2

Specification

CAS No. 1049604-83-2
Molecular Formula C16H26ClN3O3S
Molecular Weight 375.9 g/mol
IUPAC Name 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C16H26ClN3O3S/c1-5-19(6-2)15-10-9-13(11-14(15)18-16(21)12-17)24(22,23)20(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,18,21)
Standard InChI Key OLYDVOSRTOHPBH-UHFFFAOYSA-N
SMILES CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl
Canonical SMILES CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide (CAS No. 1049604-83-2) is characterized by the molecular formula C₁₆H₂₆ClN₃O₃S and a molecular weight of 375.9 g/mol. Its structure features:

  • A central phenyl ring substituted at the 2-position with a diethylamino group (-N(C₂H₅)₂).

  • A diethylsulfamoyl group (-SO₂N(C₂H₅)₂) at the 5-position.

  • An acetamide side chain (-NHCOCH₂Cl) at the 2-position, bearing a reactive chlorine atom.

The compound’s stereoelectronic profile is defined by the electron-withdrawing sulfonamide and chloroacetamide groups, which may influence its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
Canonical SMILESCCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl
InChI KeyOLYDVOSRTOHPBH-UHFFFAOYSA-N
PubChem CID25323302

Synthesis and Preparation

Challenges in Synthesis

The steric hindrance posed by the bulky diethyl groups and the electron-deficient aromatic ring may necessitate optimized reaction conditions (e.g., elevated temperatures or catalytic agents) to achieve satisfactory yields.

Research Applications and Experimental Findings

Use as a Chemical Intermediate

The compound’s reactive chlorine atom and sulfonamide group make it a versatile intermediate for:

  • Derivatization studies: Nucleophilic substitution reactions to produce thioacetamides or amine-linked analogs.

  • Prodrug development: Functionalization for enhanced bioavailability.

Computational Studies

Future Directions and Challenges

Priority Research Areas

  • Synthesis Optimization: Development of high-yield, scalable protocols.

  • Biological Screening: In vitro assays against microbial strains and cancer cell lines.

  • Toxicological Profiling: Assessment of acute and chronic toxicity in model organisms.

Technological Implications

Advances in automated synthesis platforms and machine learning-driven drug design could accelerate the exploration of this compound’s therapeutic potential.

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